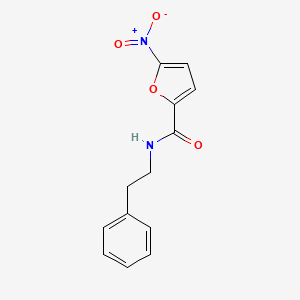

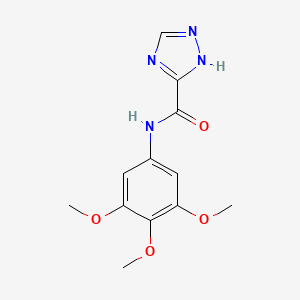

5-nitro-N-(2-phenylethyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-nitro-N-(2-phenylethyl)-2-furamide belongs to the class of nitrofurans, which are known for their diverse biological activities and applications in pharmaceutical chemistry. Research has extensively explored the synthesis, structural characterization, and analysis of nitrofuran derivatives due to their potential in drug design and therapeutic applications.

Synthesis Analysis

The synthesis of nitrofuran derivatives, including compounds similar to 5-nitro-N-(2-phenylethyl)-2-furamide, typically involves multi-step organic reactions. These processes often start with the preparation of furan rings followed by nitration and subsequent modifications to introduce the desired functional groups (Rahmani et al., 2017).

Molecular Structure Analysis

The molecular structure of nitrofuran derivatives is characterized using techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT) studies. These analyses reveal the spatial arrangement of atoms, molecular geometry, and the influence of nitro and furan groups on the overall structure (Rahmani et al., 2017).

Chemical Reactions and Properties

Nitrofuran derivatives undergo various chemical reactions, including photolysis and reactions with other compounds, leading to the formation of new derivatives with potential biological activities. The presence of the nitro group and furan ring influences the reactivity and interaction of these compounds with biological targets (Powers, 1971).

Physical Properties Analysis

The physical properties of nitrofuran derivatives, such as solubility, melting points, and thermal stability, are critical for their pharmaceutical applications. These properties are determined using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) (Prabukanthan et al., 2021).

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

5-nitro-N-(2-phenylethyl)-2-furamide and its derivatives have shown significant potential in antibacterial and antifungal applications. Studies have found that compounds like phenylthio- and phenyl-5-nitro-2-furoates, which share a structural similarity to 5-nitro-N-(2-phenylethyl)-2-furamide, possess strong antibacterial activities against various strains. These compounds have been synthesized and evaluated for their effectiveness in inhibiting microbial growth, offering a promising avenue for the development of new antibacterial agents (Niwa et al., 2007). Additionally, derivatives such as 5-phenyl-2-furamidines have been studied for their potential antidepressant activities, indicating a broad spectrum of pharmacological applications beyond antimicrobial effects (Pong et al., 1984).

Antiviral and Antiparasitic Potential

Research into nitroheterocyclic drugs has highlighted the broad-spectrum activity of 5-nitrofurans against various protozoan and bacterial infections. This class of compounds, including those structurally related to 5-nitro-N-(2-phenylethyl)-2-furamide, has been employed in the treatment of diseases such as giardiasis, trichomoniasis, and amebiasis. The chemical, chemotherapeutic, and toxicological properties of these compounds have been extensively characterized, revealing their potential as therapeutic agents against a variety of infectious diseases (Raether & Hänel, 2003).

Chemical Synthesis and Characterization

The synthesis and chemical characterization of 5-nitro-N-(2-phenylethyl)-2-furamide and its analogs have been subjects of considerable interest in the field of organic chemistry. Studies have focused on understanding the reaction mechanisms, synthesizing new derivatives, and exploring their potential applications in various fields. For example, the reduction of nitrofuran derivatives to amine derivatives has been studied to understand the chemical transformations these compounds undergo and their potential applications in the development of new chemical entities (Tatsumi et al., 1976).

Photolysis and Environmental Impact

The environmental fate of 5-nitro-N-(2-phenylethyl)-2-furamide and related compounds has been explored through studies on their photolysis. Research has shown that these compounds can undergo photolytic degradation, leading to the formation of products with potentially different biological activities and environmental impacts. Understanding these processes is crucial for assessing the ecological safety and biodegradability of nitrofuran-based compounds (Powers, 1971).

Propriétés

IUPAC Name |

5-nitro-N-(2-phenylethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c16-13(11-6-7-12(19-11)15(17)18)14-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKVNWXSVBJHHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)

![7-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5577494.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)

![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)

![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)

![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)

![1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)